molecular formula C15H12N2O4 B1278302 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile CAS No. 192869-56-0

5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile

Cat. No. B1278302
M. Wt: 284.27 g/mol
InChI Key: YVPZEYWNUBKJEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves starting from simpler aromatic compounds and introducing various functional groups through chemical reactions. For example, the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin involves a series of reactions including nitration, chlorination, and the formation of a nitrile group . This suggests that the synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile could similarly start from a simple aromatic compound and involve multiple steps to introduce the benzyloxy, methoxy, and nitro groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, IR, MS spectra, and X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of different functional groups. For 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile, similar analytical techniques would likely reveal the influence of the electron-withdrawing nitro group and the electron-donating methoxy and benzyloxy groups on the overall molecular structure.

Chemical Reactions Analysis

The papers describe various chemical reactions involving substituted benzonitriles. For instance, the reaction of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of a novel benzoxazine derivative . Another paper discusses the reactions of substituted 2-hydroxybenzonitriles with nitrogen dioxide, leading to products with different nitration patterns . These studies indicate that the chemical reactivity of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile would be influenced by its functional groups, potentially leading to a variety of reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile can be inferred from the properties of similar compounds. The presence of a nitro group typically increases the acidity of adjacent hydrogen atoms and affects the compound's reactivity towards nucleophilic substitution reactions . The methoxy and benzyloxy groups are electron-donating, which could impact the compound's solubility in organic solvents and its melting point. The exact properties would need to be determined experimentally, but these general trends can provide a starting point for understanding the behavior of the compound.

Scientific Research Applications

Synthesis and Chemical Transformation

  • Synthesis of Gefitinib

    A study demonstrates the conversion of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of compounds which is further transformed to produce Gefitinib, a cancer treatment drug. The process involves transfer hydrogenation and Dimroth rearrangement, yielding a 66% overall yield (Bo Jin et al., 2005).

  • Formation of Novel Compounds

    Research shows the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of novel compounds, including 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. The study provides detailed characterization of these compounds, including their crystal structure by X-ray diffraction (Jiarong Li et al., 2006).

Photophysical Properties and Applications

  • Luminescent Properties of Lanthanide Complexes: A study explores the use of 4-benzyloxy benzoic acid derivatives, including those with electron-withdrawing groups like -NO2, in forming lanthanide coordination compounds. The study finds that electron-releasing substituents increase the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups decrease the efficiency of sensitization (S. Sivakumar et al., 2010).

Mechanistic Studies and Reactions

  • Study of Ring Transformations in Heterocyclic Compounds

    Research investigating ring transformations in heterocyclic compounds shows that 2,4,6-Triarylpyrylium salts react with nitroacetonitrile to yield 3-nitrobenzonitriles. This transformation includes a shift of a nitro group to the benzene ring, providing insights into the mechanisms of such reactions (T. Zimmermann et al., 1993).

  • Investigation of Diels-Alder Reactions

    A study on the Diels–Alder reactions of 2-methyl- and 2-ethyl-5-methoxy-4-(p-nitrophenyl)oxazoles with various dienophiles provides insights into the reaction mechanisms and the formation of adducts. This research helps in understanding the decomposition and retro-Diels–Alder reactions in these systems (T. Ibata et al., 1986).

  • Solvent Influence in Hydrogenation Reactions

    A study on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst shows that the solvent used and the position of the nitro group relative to the nitrile group significantly influence the course of hydrogenation. This research adds to the understanding of solvent effects in chemical reactions (Klara Koprivova et al., 2008).

Future Directions

The future directions for studying “5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile” could include exploring its potential uses in various fields like medicine, materials science, or chemical synthesis. Further studies could also aim to fully characterize its physical and chemical properties .

properties

IUPAC Name

4-methoxy-2-nitro-5-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-20-14-8-13(17(18)19)12(9-16)7-15(14)21-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPZEYWNUBKJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile

Synthesis routes and methods

Procedure details

A solution of 3-benzyloxy-4-methoxybenzonitrile (43.8 g, 0.18 mol) in glacial acetic acid (87 ml) was added dropwise to concentrated nitric acid (70% w/w, 244 ml) with periodic cooling to maintain the reaction temperature below 30° C. Once the addition was complete, the reaction was stirred for a further 30 minutes, after which time the mixture was poured into water (11) and stirred for 30 minutes. The resulting precipitate was isolated by filtration, washed with water and dried under reduced pressure at 50° C. to afford the subtitle compound as a white solid (35.1 g, 68%). Rf 0.70 (EtOAc:hexane 1:1, v/v).
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
244 mL
Type
reactant
Reaction Step One
Quantity
87 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

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